molecular formula C9H16O3 B1348748 Methyl 2-acetyl-4-methylpentanoate CAS No. 51756-09-3

Methyl 2-acetyl-4-methylpentanoate

Cat. No.: B1348748
CAS No.: 51756-09-3
M. Wt: 172.22 g/mol
InChI Key: DMKUCMYAMVVGLJ-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-4-methylpentanoate is an organic compound with the molecular formula C9H16O3. It is an ester derived from the reaction between 2-acetyl-4-methylpentanoic acid and methanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-acetyl-4-methylpentanoate can be synthesized through esterification. The typical method involves the reaction of 2-acetyl-4-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. This method ensures higher yields and purity of the product. The reaction conditions are optimized to maintain a steady state, and the product is continuously removed to drive the reaction to completion.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of 2-acetyl-4-methylpentanoic acid or 2-acetyl-4-methylpentanone.

    Reduction: Formation of 2-acetyl-4-methylpentanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-acetyl-4-methylpentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: It can be used in the study of esterases and other enzymes that catalyze ester hydrolysis.

    Medicine: This compound may be used in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the manufacture of fragrances and flavoring agents due to its ester functional group, which often imparts pleasant odors.

Mechanism of Action

The mechanism of action of methyl 2-acetyl-4-methylpentanoate largely depends on its role in specific reactions. As an ester, it can undergo hydrolysis in the presence of esterases, leading to the formation of 2-acetyl-4-methylpentanoic acid and methanol. This hydrolysis reaction is crucial in biological systems where esters are metabolized.

Comparison with Similar Compounds

    Methyl acetate: Another simple ester, but with a different structure and properties.

    Ethyl 2-acetyl-4-methylpentanoate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl butyrate: Another ester with a different carbon chain length.

Uniqueness: Methyl 2-acetyl-4-methylpentanoate is unique due to its specific structure, which includes both an acetyl group and a methyl group on the pentanoate chain. This structure imparts distinct chemical properties and reactivity compared to other esters.

Properties

IUPAC Name

methyl 2-acetyl-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-6(2)5-8(7(3)10)9(11)12-4/h6,8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKUCMYAMVVGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201238927
Record name Pentanoic acid, 2-acetyl-4-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201238927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51756-09-3
Record name Pentanoic acid, 2-acetyl-4-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51756-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic acid, 2-acetyl-4-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201238927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-acetyl-4-methylpentanoate
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